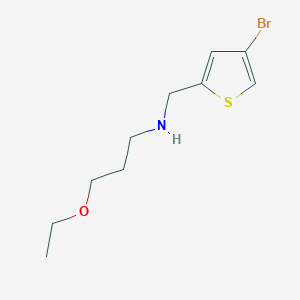
n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxypropylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the Intermediate: The brominated thiophene is then reacted with an appropriate aldehyde or ketone to form the corresponding intermediate.
Reductive Amination: The intermediate is subjected to reductive amination with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with palladium catalyst).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
科学的研究の応用
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the target and the context of its use.
類似化合物との比較
Similar Compounds
N-((4-Chlorothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a chlorine atom instead of bromine.
N-((4-Methylthiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a methyl group instead of bromine.
N-((4-Fluorothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.
特性
分子式 |
C10H16BrNOS |
|---|---|
分子量 |
278.21 g/mol |
IUPAC名 |
N-[(4-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-2-13-5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,2-5,7H2,1H3 |
InChIキー |
GAMQLUSZYIPIFL-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNCC1=CC(=CS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


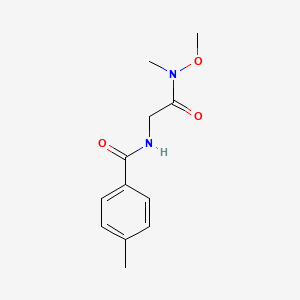

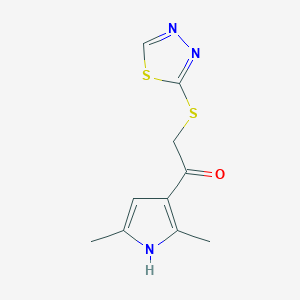
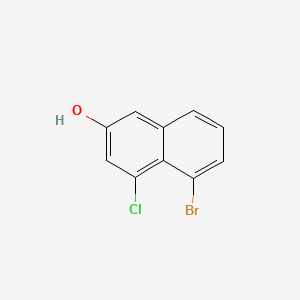
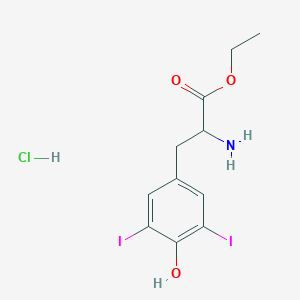

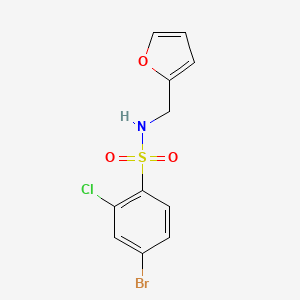
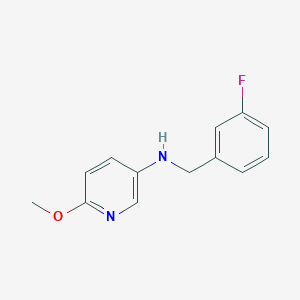
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)

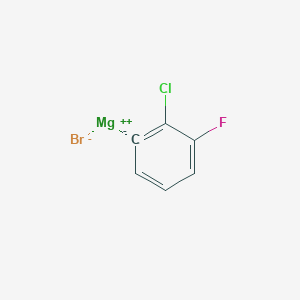
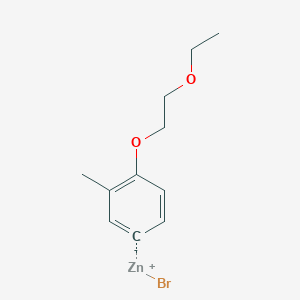
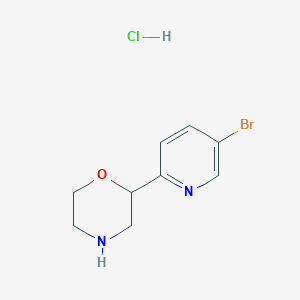
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
